molecular formula C24H17ClFN3O B2749499 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-25-5

1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2749499
CAS No.: 901044-25-5
M. Wt: 417.87
InChI Key: LDNYYSINDSWLPO-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines The structure of this compound includes a pyrazoloquinoline core, which is a fused bicyclic system containing both a pyrazole and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the quinoline ring system. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Cyclization to Form the Quinoline Ring: The pyrazole intermediate is then subjected to cyclization reactions with appropriate reagents to form the quinoline ring. This often involves the use of strong acids or bases and high temperatures.

    Introduction of Substituents: The chloro, fluoro, ethoxy, and phenyl groups are introduced through various substitution reactions, such as halogenation, alkylation, and arylation, using reagents like chlorinating agents, alkyl halides, and aryl boronic acids.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups, such as nitro groups, to amines.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:

    1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    1-(3-chloro-4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.

    1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Features a methyl-substituted phenyl group, which may influence its steric properties and binding affinity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c1-2-30-17-9-11-22-18(13-17)24-19(14-27-22)23(15-6-4-3-5-7-15)28-29(24)16-8-10-21(26)20(25)12-16/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNYYSINDSWLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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